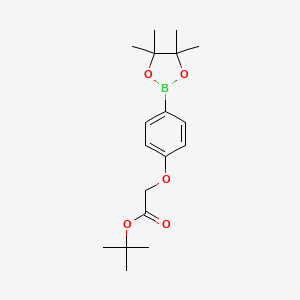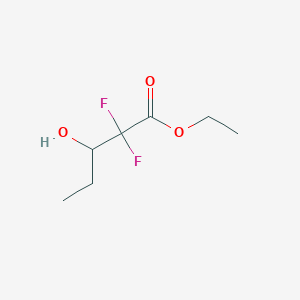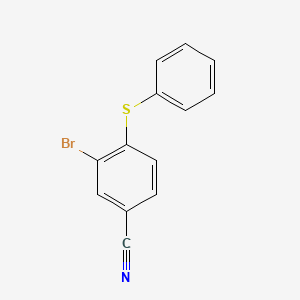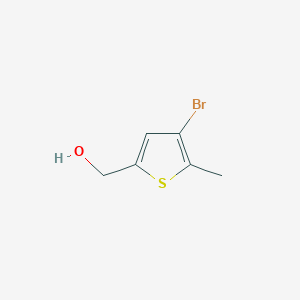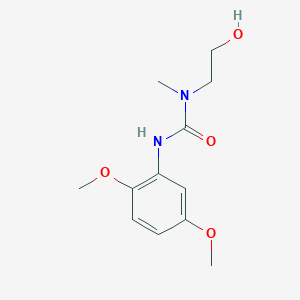
N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea
概要
説明
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2,5-dimethoxyphenyl group, a 2-hydroxyethyl group, and a methyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea typically involves the reaction of 2,5-dimethoxyaniline with ethylene carbonate and methyl isocyanate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be summarized as follows:
Step 1: 2,5-Dimethoxyaniline reacts with ethylene carbonate to form N-(2,5-dimethoxyphenyl)-2-hydroxyethylamine.
Step 2: N-(2,5-dimethoxyphenyl)-2-hydroxyethylamine is then reacted with methyl isocyanate to yield N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea.
Industrial Production Methods
On an industrial scale, the production of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Amines or reduced urea derivatives.
Substitution: Substituted phenyl urea derivatives.
科学的研究の応用
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: It serves as a tool for studying biochemical pathways and interactions within cells.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N’-(2,5-Dimethoxyphenyl)-N-methylurea: Lacks the 2-hydroxyethyl group.
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)urea: Lacks the methyl group.
N’-(2,5-Dimethoxyphenyl)-N-ethylurea: Contains an ethyl group instead of a 2-hydroxyethyl group.
Uniqueness
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea is unique due to the presence of both the 2-hydroxyethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that are not observed in similar compounds, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-(2-hydroxyethyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-14(6-7-15)12(16)13-10-8-9(17-2)4-5-11(10)18-3/h4-5,8,15H,6-7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCQNKISZZXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


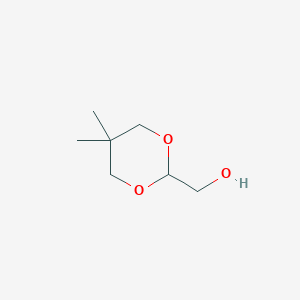
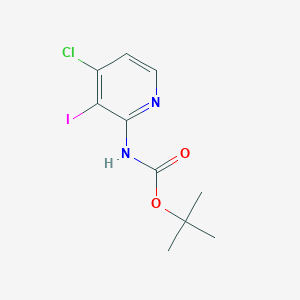
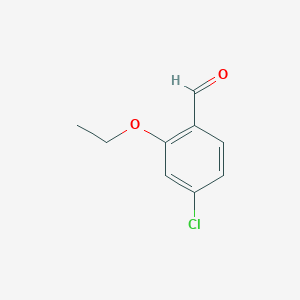
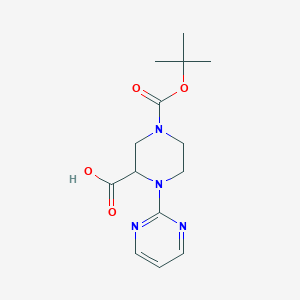
![2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine](/img/structure/B1398118.png)
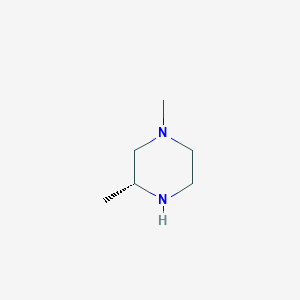
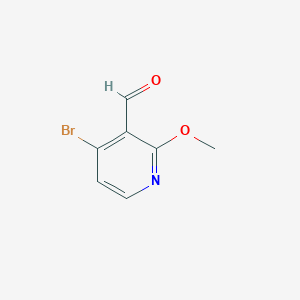
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)
